molecular formula C9H16N4 B2543294 2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine CAS No. 1557780-76-3

2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine

Cat. No.: B2543294
CAS No.: 1557780-76-3
M. Wt: 180.255
InChI Key: UGFTZTLNNZMPOE-UHFFFAOYSA-N
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Description

2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine is a compound that features a piperidine ring substituted with a 1H-1,2,3-triazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency, selectivity, and mild reaction conditions. The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form triazole N-oxides.

    Reduction: Reduction of the triazole ring can yield dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring yields triazole N-oxides, while reduction results in dihydrotriazoles. Substitution reactions on the piperidine ring can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine has been extensively studied for its applications in various scientific fields:

    Chemistry: It serves as a versatile building block for the synthesis of complex molecules and materials.

    Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, anticancer, and antiviral properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition or modulation of their activity. For example, the compound has been shown to inhibit carbonic anhydrase-II by binding to its active site, thereby interfering with the enzyme’s function .

Comparison with Similar Compounds

2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine can be compared with other triazole-containing compounds, such as:

    1H-1,2,3-Triazole-4-carboxylic acid derivatives: These compounds also exhibit diverse biological activities, including antifungal, antimicrobial, and anticancer properties.

    1,5-Disubstituted 1,2,3-Triazoles: These analogs are known for their potential as anticancer agents and enzyme inhibitors.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to other triazole derivatives .

Properties

IUPAC Name

2-[2-(triazol-1-yl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-2-5-10-9(3-1)4-7-13-8-6-11-12-13/h6,8-10H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFTZTLNNZMPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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